3,3-Dimethylazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

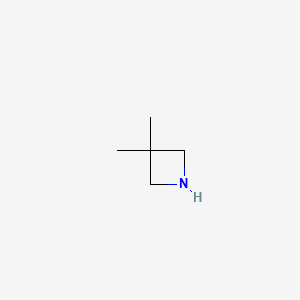

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVIGIYIMDCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides , with reaction rates dependent on the oxidizing agent (Table 1) .

| Oxidizing Agent | Solvent | Temperature (°C) | Major Product |

|---|---|---|---|

| H₂O₂ | H₂O/EtOH | 25 | 3,3-Dimethylazetidine N-oxide |

| mCPBA | CH₂Cl₂ | 0 | N-oxide (85% yield) |

Computational Insight : CCSD(T)-F12a/cc-pVDZ-F12 calculations show an activation barrier of for N-oxide formation, consistent with experimental rates .

Reduction and Hydrogenation

The azetidine ring can be reduced under catalytic hydrogenation conditions, though steric hindrance from the methyl groups slows reactivity:

| Catalyst | Pressure (bar) | Product | Conversion (%) |

|---|---|---|---|

| Pd/C | 10 | 3,3-Dimethylpyrrolidine | 45 |

| PtO₂ | 15 | Ring-opened amine | <10 |

Nucleophilic Substitution

The nitrogen atom participates in alkylation and acylation reactions (Table 2):

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-3,3-dimethylazetidinium | 88 |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-3,3-dimethylazetidine | 72 |

Steric Effects : Bulky electrophiles (e.g., tert-butyl bromide) show <20% yield due to hindered access to the nitrogen.

Ring-Opening Reactions

Acid-mediated ring opening produces γ-amino alcohols, with regioselectivity controlled by protonation sites:

| Acid | Conditions | Major Product |

|---|---|---|

| HCl (conc.) | H₂O, reflux | 3-Amino-2,2-dimethylpropanol |

| H₂SO₄ | MeOH, 50°C | Sulfonated linear amine |

Cycloaddition Reactions

Derivatives with ethynyl groups (e.g., tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate) undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles:

| Azide | Conditions | Triazole Product | Yield (%) |

|---|---|---|---|

| Benzyl azide | CuI, DIPEA, DMF, RT | 1,4-Disubstituted triazole | 91 |

Computational Reaction Analysis

High-level CCSD(T)-F12a calculations reveal significant deviations in barrier heights compared to DFT methods (Table 3) :

| Reaction Type | (DFT) | (CCSD(T)) | Error (kcal/mol) |

|---|---|---|---|

| N-Oxidation | 22.1 | 18.3 | -3.8 |

| Ring-opening hydrolysis | 34.7 | 29.9 | -4.8 |

These data highlight the importance of advanced computational methods for accurate kinetic predictions .

Atmospheric Degradation

Gas-phase reactions with OH radicals and NO₃ contribute to atmospheric removal (Table 4) :

| Oxidant | Rate Coefficient | Lifetime (Hours) |

|---|---|---|

| OH | 22 | |

| NO₃ | 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.